molecular formula C12H19N3O3 B7050181 4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide

4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide

Cat. No.: B7050181
M. Wt: 253.30 g/mol
InChI Key: KVNSGDWSLKXDDF-UHFFFAOYSA-N
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Description

4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

4-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-2-4-14-5-3-9(12(14)17)15-6-7-18-8-10(15)11(13)16/h2,9-10H,1,3-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNSGDWSLKXDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1=O)N2CCOCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the morpholine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and morpholine derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Morpholine-3-carboxamides
  • Pyrrolizines

Uniqueness

4-(2-Oxo-1-prop-2-enylpyrrolidin-3-yl)morpholine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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